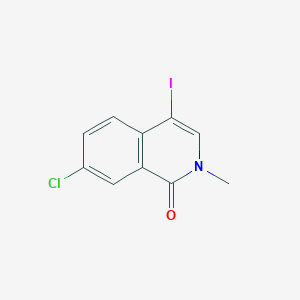
7-Chloro-4-iodo-2-methylisoquinolin-1(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Chloro-4-iodo-2-methylisoquinolin-1(2H)-one is a heterocyclic organic compound that belongs to the isoquinolinone family. This compound is characterized by the presence of chlorine and iodine atoms at the 7th and 4th positions, respectively, on the isoquinoline ring. The methyl group is located at the 2nd position, and the compound features a lactam (cyclic amide) structure at the 1st position. Isoquinolinone derivatives are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-4-iodo-2-methylisoquinolin-1(2H)-one can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions:
Starting Materials: The synthesis typically begins with 2-methyl-4-nitrobenzoic acid and 4-chloroaniline.
Cyclization: The cyclization reaction can be carried out using a dehydrating agent such as phosphorus oxychloride (POCl3) to form the isoquinoline ring.
Final Steps: The final product, this compound, is obtained after purification steps such as recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness, yield, and purity. Key considerations include the choice of solvents, reaction conditions, and purification techniques to ensure the efficient production of the compound.
Chemical Reactions Analysis
Types of Reactions
7-Chloro-4-iodo-2-methylisoquinolin-1(2H)-one can undergo various chemical reactions, including:
Substitution Reactions: The chlorine and iodine atoms can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinones or reduction to form dihydro derivatives.
Coupling Reactions: The iodine atom can participate in coupling reactions such as Suzuki-Miyaura or Sonogashira coupling to form biaryl or alkyne derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for nucleophilic substitution.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Coupling: Palladium catalysts (Pd) and bases like potassium carbonate (K2CO3) are used in coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various functionalized isoquinolinones, while coupling reactions can produce complex biaryl structures.
Scientific Research Applications
7-Chloro-4-iodo-2-methylisoquinolin-1(2H)-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a precursor in various organic reactions.
Biology: Isoquinolinone derivatives are studied for their potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.
Industry: It is used in the synthesis of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 7-Chloro-4-iodo-2-methylisoquinolin-1(2H)-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA. The presence of chlorine and iodine atoms can influence its binding affinity and specificity. The compound may exert its effects through pathways involving oxidative stress, apoptosis, or signal transduction.
Comparison with Similar Compounds
Similar Compounds
7-Chloro-4-bromo-2-methylisoquinolin-1(2H)-one: Similar structure but with a bromine atom instead of iodine.
7-Chloro-4-fluoro-2-methylisoquinolin-1(2H)-one: Similar structure but with a fluorine atom instead of iodine.
7-Chloro-4-iodo-2-ethylisoquinolin-1(2H)-one: Similar structure but with an ethyl group instead of a methyl group.
Uniqueness
7-Chloro-4-iodo-2-methylisoquinolin-1(2H)-one is unique due to the presence of both chlorine and iodine atoms, which can significantly influence its chemical reactivity and biological activity. The combination of these halogens with the isoquinolinone core makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C10H7ClINO |
|---|---|
Molecular Weight |
319.52 g/mol |
IUPAC Name |
7-chloro-4-iodo-2-methylisoquinolin-1-one |
InChI |
InChI=1S/C10H7ClINO/c1-13-5-9(12)7-3-2-6(11)4-8(7)10(13)14/h2-5H,1H3 |
InChI Key |
KXSUMJQBUAGLEX-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C2=C(C1=O)C=C(C=C2)Cl)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


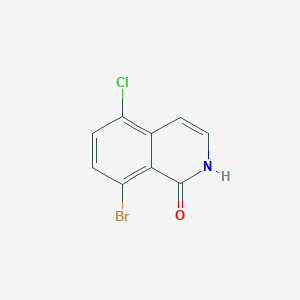
![3,6-Bis[(tert-butyldimethylsilyl)oxy]-10,10-dimethyl-9,10-dihydroanthracen-9-one](/img/structure/B13678287.png)
![2,3-Dimethyl-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one](/img/structure/B13678288.png)
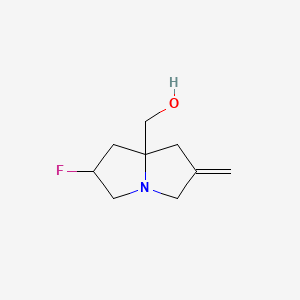

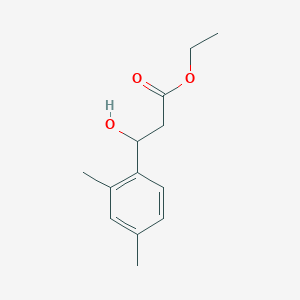
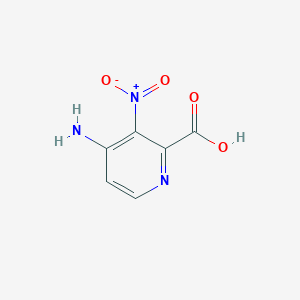

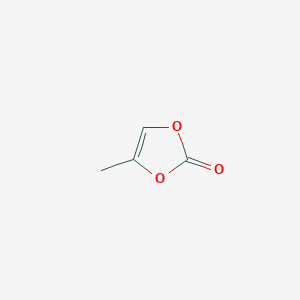


![4-Ethyl-3,10-dioxo-4,7,8,10-tetrahydro-1H,3H-spiro[pyrano[3,4-F]indolizine-6,2'-[1,3]dioxolan]-4-YL acetate](/img/structure/B13678329.png)
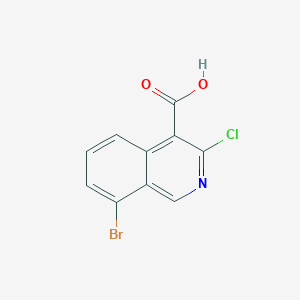
![6-Bromobenzo[b]thiophene-3-carbonitrile](/img/structure/B13678343.png)
